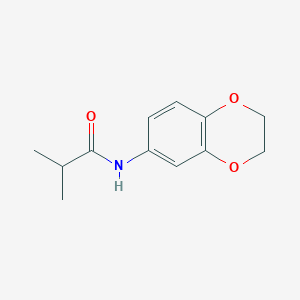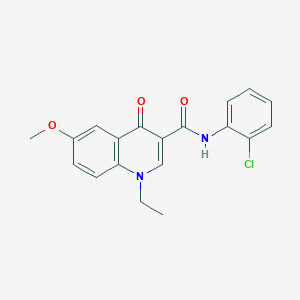
2-(benzylthio)-N-(4-bromophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(4-bromophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a propanamide derivative with a molecular formula of C16H15BrNO2S and a molecular weight of 370.26 g/mol. The compound is also known as BTPA and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(benzylthio)-N-(4-bromophenyl)propanamide is not fully understood. However, studies have shown that it inhibits various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. It also induces apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(benzylthio)-N-(4-bromophenyl)propanamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-cancer, neuroprotective, and immunomodulatory effects, which make it a promising candidate for drug development. However, the compound has some limitations in lab experiments. It is relatively unstable and can degrade over time, which makes it difficult to store and handle. It also has low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-(benzylthio)-N-(4-bromophenyl)propanamide. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Furthermore, the compound can be modified to improve its pharmacokinetic and pharmacodynamic properties, which can enhance its therapeutic efficacy. Finally, more studies are needed to fully understand the mechanism of action of the compound and its effects on various cell types and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(benzylthio)-N-(4-bromophenyl)propanamide is achieved through a multi-step process. The first step involves the reaction of 4-bromobenzoyl chloride with thioanisole to form 4-bromobenzoylthioanisole. This intermediate is then reacted with N,N-dimethylpropanamide in the presence of a base such as triethylamine to form this compound.
Applications De Recherche Scientifique
2-(benzylthio)-N-(4-bromophenyl)propanamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, it has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. In immunology, the compound has been shown to modulate the immune response and reduce inflammation.
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-(4-bromophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12(20-11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUICDIXVGLFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Br)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)

![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)
![N-ethyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230132.png)
![1-(4-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B5230135.png)
![methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)

![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)